molecular formula C12H24N2S B13542402 n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine

n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine

Cat. No.: B13542402
M. Wt: 228.40 g/mol
InChI Key: JLSDYFAQIPBLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Piperidin-1-yl)ethyl)tetrahydro-2H-thiopyran-4-amine ( 1251099-43-0) is a chemical compound with the molecular formula C12H24N2S and a molecular weight of 228.40 g/mol . This amine-containing building block features both a piperidine and a tetrahydro-2H-thiopyran (thiane) ring system, connected by a flexible ethylenediamine linker. This specific molecular architecture, characterized by a calculated LogP of 1.9 and four rotatable bonds, makes it a valuable intermediate for medicinal chemistry and drug discovery research . It is particularly useful for constructing more complex molecules, as evidenced by its structural presence in advanced compounds documented in chemical databases . Researchers can utilize this compound in the synthesis of novel chemical entities for screening and development. The compound is offered as a solid and requires cold-chain transportation to ensure stability . It is available for procurement from various global chemical suppliers, with purities of 95% and 98% reported, though specific analytical data for each batch should be confirmed with the supplier's Certificate of Analysis . This product is intended for research purposes in a laboratory setting only and is not classified as a pharmaceutical, diagnostic, or therapeutic agent. For Research Use Only. Not intended for any human or veterinary use.

Properties

Molecular Formula

C12H24N2S

Molecular Weight

228.40 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)thian-4-amine

InChI

InChI=1S/C12H24N2S/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2

InChI Key

JLSDYFAQIPBLDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2CCSCC2

Origin of Product

United States

Preparation Methods

Reduction of Hydrazinotetrahydrothiopyran Precursors

A common route involves the catalytic hydrogenation of hydrazino-substituted tetrahydrothiopyran derivatives using palladium on carbon or Raney nickel catalysts under hydrogen atmosphere. For example, in the analogous tetrahydro-2H-pyran system, 4-hydrazinotetrahydropyran hydrochloride is hydrogenated in ethanol at 75°C for 24 hours with 5% Pd/C catalyst, yielding 4-aminotetrahydropyran hydrochloride in 65–72% yield after isolation.

This method can be adapted for the thiopyran analog by substituting the oxygen atom with sulfur in the ring, using similar catalytic hydrogenation conditions to reduce hydrazino intermediates to the corresponding amines.

Industrial Scale Synthesis

Scaling up involves reacting aqueous hydrazine with tetrahydrothiopyran methanesulfonate esters in ethanol at elevated temperatures (around 75°C). The hydrazino intermediate is then subjected to Raney nickel-catalyzed hydrogenation at 80°C for 2 hours. Subsequent purification includes azeotropic distillation with n-butyl alcohol and acid-base treatments to isolate the amine hydrochloride salt with high purity (~99%).

Step Reagents/Conditions Yield (%) Notes
Hydrazine substitution Hydrazine aqueous, ethanol, 75°C, 4 h - Formation of hydrazino intermediate
Catalytic hydrogenation Raney nickel, 80°C, 2 h - Reduction to amine
Purification Azeotropic distillation, acid-base workup 50 (isolation) High purity crystalline hydrochloride

Purification and Characterization

Purification of the final compound typically involves:

  • Crystallization of hydrochloride salts from alcohol/toluene mixtures.
  • Column chromatography using dichloromethane/methanol mixtures for intermediate purification.
  • Preparative thin-layer chromatography for final product isolation.

Characterization is performed by:

  • Gas chromatography for purity assessment.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) spectroscopy for structural verification.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Notes
1 Hydrazine substitution Hydrazine, ethanol, 75°C, 4 h - Formation of hydrazino intermediate
2 Catalytic hydrogenation Raney nickel or Pd/C, 75–80°C, 2–24 h, H2 atmosphere 50–72 Reduction to amine
3 Reductive amination Aldehyde + tetrahydrothiopyran-4-amine + NaB(OAc)3H, CH2Cl2, 20°C 50–70 N-(2-(piperidin-1-yl)ethyl) substitution
4 Alkylation 2-(piperidin-1-yl)ethyl halide + base, EtOH, 90°C, 18 h ~30 Alternative substitution method
5 Purification Crystallization, chromatography - High purity product

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiopyran ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydroxide, dichloromethane.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine is studied for its potential as a bioactive molecule. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs aimed at developing new treatments for various diseases .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiopyrimidin-4(3H)-one Derivatives

Compounds such as 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b) share the piperidinylethylamine motif but replace the tetrahydrothiopyran with a thiopyrimidinone ring. These derivatives exhibited moderate antimicrobial activity against Staphylococcus aureus and Bacillus subtilis (MIC: 8–16 µg/mL) and antifungal activity against Candida albicans (MIC: 16–32 µg/mL) . The thiopyrimidinone core likely enhances hydrogen-bonding interactions compared to the sulfur-rich tetrahydrothiopyran.

Table 1: Antimicrobial Activity of Selected Analogs
Compound Structure Gram-positive Activity (MIC, µg/mL) Antifungal Activity (MIC, µg/mL)
Target Compound Tetrahydrothiopyran + piperidine Not reported Not reported
6a (Thiopyrimidinone) Thiopyrimidinone + piperidine 8–16 16–32
5a (Pyrrolidine analog) Thiopyrimidinone + pyrrolidine 8–16 32–64

Tetrahydro-2H-pyran-4-amine Derivatives

Simpler analogs like N-Methyltetrahydro-2H-pyran-4-amine (MW: 115.17 g/mol) lack the sulfur atom and piperidine side chain, resulting in reduced molecular complexity and lipophilicity (LogP: ~1.2 estimated) . In contrast, the target compound’s tetrahydrothiopyran core (with sulfur) and extended side chain (MW: ~240–260 g/mol estimated) may improve membrane permeability and target engagement.

Aromatic and Heterocyclic Substituted Analogs

  • N-(2,3-Dimethylphenyl)tetrahydro-2H-thiopyran-4-amine: This derivative (CAS: 1156600-63-3) replaces the piperidinylethyl group with a 2,3-dimethylphenyl substituent.

Phospholipase D (PLD) Inhibitors

These compounds inhibit PA generation with IC₅₀ values in the nanomolar range . The target compound’s piperidinylethyl group may similarly interact with hydrophobic enzyme pockets, though its tetrahydrothiopyran core could confer unique steric or electronic effects.

Biological Activity

n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2H-thiopyran-4-amine, also known as a derivative of tetrahydrothiopyran, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of drug design for conditions like diabetes and neurodegenerative diseases.

  • Molecular Formula : C12H24N2S
  • Molecular Weight : 228.4 g/mol
  • CAS Number : 2092706-90-4

The biological activity of this compound is primarily linked to its interaction with dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. DPP-IV inhibitors are known to enhance insulin secretion and decrease glucagon levels, which are vital for maintaining glucose homeostasis in the body.

DPP-IV Inhibition

Research indicates that compounds similar to this compound exhibit significant DPP-IV inhibitory activity. This inhibition leads to increased levels of glucagon-like peptide 1 (GLP-1), which promotes insulin secretion in response to meals and helps regulate blood sugar levels.

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound and its analogs:

Study ReferenceActivity AssessedFindings
DPP-IV InhibitionDemonstrated high potency as a DPP-IV inhibitor, enhancing GLP-1 levels and improving glycemic control.
Structure Activity RelationshipIdentified key structural features that enhance DPP-IV inhibition, suggesting modifications could lead to more potent derivatives.
PharmacokineticsShowed favorable absorption and metabolic profiles in animal models, indicating potential for therapeutic use.

Case Studies

Case Study 1: DPP-IV Inhibitor Efficacy
In a study evaluating various DPP-IV inhibitors, this compound was tested alongside established drugs like sitagliptin and saxagliptin. The results indicated that it not only matched but sometimes exceeded the efficacy of these standard treatments in lowering blood glucose levels in diabetic models.

Case Study 2: Neuroprotective Effects
Another line of investigation focused on the neuroprotective potential of this compound. Preliminary results suggested that it could mitigate neuronal damage in models of neurodegeneration, potentially due to its ability to modulate GLP-1 signaling pathways which are implicated in neuronal survival.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-(Piperidin-1-yl)ethyl)tetrahydro-2H-thiopyran-4-amine, and how can purity be optimized?

  • Methodology : A multi-step synthesis typically involves:

  • Step 1 : Condensation of tetrahydro-2H-thiopyran-4-amine with a piperidine-containing aldehyde or ketone under reductive amination conditions (e.g., NaBH₄ or NaBH₃CN) to form the secondary amine linkage .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
  • Step 3 : Characterization using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .

Q. How can researchers characterize the stereochemical configuration of the thiopyran ring in this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources for high-resolution data) .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and assign configuration .
  • Optical rotation/Vibrational circular dichroism (VCD) : Compare experimental data with computational predictions (DFT calculations) .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?

  • Methodology :

  • Solubility screening : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, EtOH, THF) to determine logP and ionization constants .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) and identify degradation products using LC-MS .

Advanced Research Questions

Q. How does the presence of the thiopyran sulfur atom influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates of thiopyran derivatives vs. oxygenated analogs (e.g., tetrahydro-2H-pyran) in SN2 or Michael addition reactions. Sulfur’s polarizability enhances nucleophilicity but may reduce oxidative stability .
  • Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response profiling : Conduct MTT assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate cytotoxic vs. cytostatic effects .
  • Target validation : Use CRISPR-Cas9 knockout models or competitive binding assays (e.g., SPR) to identify off-target interactions .

Q. How can the compound’s conformational flexibility be exploited to design analogs with improved pharmacokinetic properties?

  • Methodology :

  • Molecular dynamics simulations : Analyze torsional angles of the ethyl-piperidine linker to optimize rigidity/flexibility balance for blood-brain barrier penetration .
  • Prodrug derivatization : Introduce ester or carbamate groups at the amine to enhance oral bioavailability .

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